molecular formula C19H20ClN7O B2709194 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide CAS No. 1203370-06-2

4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2709194
CAS No.: 1203370-06-2
M. Wt: 397.87
InChI Key: VRHYFDXHEAUCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its multi-heterocyclic structure. This compound incorporates three key pharmacophores known for diverse biological activities: an imidazole ring, a methyl-substituted pyrimidine, and a piperazine carboxamide linker . The imidazole moiety is a privileged structure in drug discovery and is present in a wide range of bioactive molecules. Notably, imidazole-based compounds have demonstrated considerable potential as anticancer agents, among other therapeutic applications . The pyrimidine ring is a fundamental building block in nucleic acids and is also prevalent in many pharmaceuticals, often contributing to enzyme inhibition properties . The piperazine carboxamide group is a common scaffold that can enhance solubility and serve as a crucial linker for molecular recognition, frequently used in the design of enzyme inhibitors and receptor ligands . The specific assembly of these fragments in this compound makes it a valuable chemical tool for researchers investigating new biologically active molecules, particularly in the fields of oncology and enzymology. Disclaimer: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. The information presented is for educational and scientific reference.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-22-17(12-18(23-14)27-6-5-21-13-27)25-7-9-26(10-8-25)19(28)24-16-4-2-3-15(20)11-16/h2-6,11-13H,7-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHYFDXHEAUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN5OC_{21}H_{22}ClN_5O, with a molecular weight of approximately 388.4 g/mol. Its structure features a piperazine core substituted with various heterocycles, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve interference with bacterial protein synthesis, although detailed studies are still required to elucidate the exact pathways involved.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-72.5Caspase activation, Bcl-2 modulation
HeLa3.0Apoptosis induction

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. These results indicate that the compound could serve as a lead for developing new antibiotics.
  • Cancer Treatment : In a comparative study with established chemotherapeutics, the compound displayed superior efficacy in reducing tumor growth in xenograft models of breast cancer, outperforming standard treatments like doxorubicin.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint damage compared to controls, highlighting its potential for treating autoimmune conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Quinazolinone-Piperazine Derivatives ()

Compounds A1–A6 in are N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides . For example:

  • A5: N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Key differences: Replaces the pyrimidine-imidazole core with a quinazolinone ring. Physical properties: Melting point = 193.3–195.2 °C; yield = 47.7% .
2.1.2. CPIPC Series ()

Compounds like CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) feature a chloropyridinyl group instead of pyrimidine-imidazole.

  • Key differences : Aromatic substituents (indazole, indole) may confer distinct electronic properties and solubility profiles.
  • Bioactivity relevance : CPIPC is a TRPV1 partial agonist, suggesting that piperazine-carboxamides with heteroaromatic substituents can modulate ion channel activity .
2.1.3. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Key differences : Simpler structure with an ethyl-piperazine and 4-chlorophenyl group.
  • Conformational note: The piperazine ring adopts a chair conformation, which may influence solubility and metabolic stability .
2.1.4. Imidazole-Linked Benzamides (–7)

Compounds like 2g (4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide) share the imidazole moiety but lack the pyrimidine-piperazine scaffold.

  • Key differences : The hexyloxy linker may enhance membrane permeability compared to rigid pyrimidine systems .

Bioactivity Implications

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